molecular formula C9H6N2O2 B173639 7-Aminoisoquinoline-5,8-dione CAS No. 118680-81-2

7-Aminoisoquinoline-5,8-dione

Cat. No.: B173639
CAS No.: 118680-81-2
M. Wt: 174.16 g/mol
InChI Key: YVQCXUHOMPHZNA-UHFFFAOYSA-N
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Description

7-Aminoisoquinoline-5,8-dione is an organic compound with the molecular formula C₉H₆N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and two carbonyl groups at the 5th and 8th positions on the isoquinoline ring. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoisoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with various reagents. One common method includes the treatment of 6-bromoisoquinoline-5,8-dione with alkyl, heterocyclic, or aromatic amines. This reaction proceeds via a nucleophilic tetrahedral mechanism, where the amine attacks the carbonyl carbon, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as chromatography are used to purify the final product, and advanced spectroscopic methods like NMR and mass spectrometry are employed for structural characterization .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7-Aminoisoquinoline-5,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-aminoisoquinoline-5,8-dione involves its interaction with cellular enzymes and receptors. It is known to inhibit NADPH/ubiquinone oxidoreductase, an enzyme involved in cellular redox reactions. This inhibition disrupts the redox balance within cells, leading to cytotoxic effects, particularly in cancer cells . The compound’s ability to form reactive oxygen species also contributes to its antitumor activity .

Comparison with Similar Compounds

Uniqueness: 7-Aminoisoquinoline-5,8-dione is unique due to the presence of the amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-aminoisoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQCXUHOMPHZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577272
Record name 7-Aminoisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118680-81-2
Record name 7-Aminoisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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